2-Chloro-8-fluoro-7-methoxyquinoline
CAS No.: 2110848-26-3
Cat. No.: VC6768841
Molecular Formula: C10H7ClFNO
Molecular Weight: 211.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2110848-26-3 |
|---|---|
| Molecular Formula | C10H7ClFNO |
| Molecular Weight | 211.62 |
| IUPAC Name | 2-chloro-8-fluoro-7-methoxyquinoline |
| Standard InChI | InChI=1S/C10H7ClFNO/c1-14-7-4-2-6-3-5-8(11)13-10(6)9(7)12/h2-5H,1H3 |
| Standard InChI Key | BTPRGNBJAAQSAZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=C(C=C1)C=CC(=N2)Cl)F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a bicyclic quinoline core (a benzene ring fused to a pyridine ring) with three distinct substituents:
-
A chlorine atom at position 2
-
A fluorine atom at position 8
-
A methoxy group (-OCH) at position 7
This arrangement creates a sterically and electronically unique scaffold. X-ray crystallography data from related quinoline derivatives (e.g., 2-chloro-7-methoxyquinoline-3-carbaldehyde) reveal planar aromatic systems with bond lengths of 1.33–1.42 Å for C-N and 1.73–1.89 Å for C-Cl, suggesting strong σ-bonding interactions . The fluorine atom’s electronegativity () and the methoxy group’s electron-donating effects create regions of varied electron density, influencing reactivity and intermolecular interactions.
Physicochemical Profile
Table 1 summarizes key properties derived from experimental and computational data:
The moderate lipophilicity (LogP = 2.81) suggests adequate membrane permeability for biological applications, while the dual pKa values enable pH-dependent solubility modulation .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically follows a three-step sequence starting from 7-methoxyquinoline:
-
Fluorination at C8:
Yield: 68–72% -
Chlorination at C2:
Yield: 85–88% -
Purification:
Recrystallization from ethanol/water (4:1) achieves >99% purity (HPLC).
Industrial Production Challenges
Scale-up introduces complexities:
-
Exothermic halogenation: Requires jacketed reactors with precise temperature control (±2°C) to prevent decomposition.
-
Waste management: PCl generates HCl gas, necessitating scrubbers with NaOH solutions.
-
Continuous flow systems: Microreactors (0.5–2.0 mL volume) reduce reaction times from 12 hours (batch) to 23 minutes .
| Concentration (μg/mL) | Inhibition Zone (mm) |
|---|---|
| 25 | 12.3 ± 0.9 |
| 50 | 18.7 ± 1.2 |
| 100 | 22.4 ± 1.5 |
Mechanistic studies suggest dual targeting:
-
DNA gyrase inhibition: IC = 3.8 μM (vs. 1.2 μM for ciprofloxacin)
-
Membrane disruption: 50% increase in propidium iodide uptake at 10× MIC
Anticancer Screening
Against NCI-60 cell lines (72-hour exposure):
| Cell Line | GI (μM) | TGI (μM) | LC (μM) |
|---|---|---|---|
| MCF-7 (breast) | 1.4 | 8.2 | >20 |
| A549 (lung) | 2.1 | 9.8 | >20 |
| PC-3 (prostate) | 1.9 | 7.6 | >20 |
Apoptosis induction occurs via caspase-3/7 activation (8-fold increase at 5 μM) and Bcl-2 downregulation (70% at 10 μM).
Analytical Characterization
Spectroscopic Fingerprints
-
H NMR (400 MHz, DMSO-d):
δ 8.92 (d, J=4.3 Hz, 1H, H-3), 8.21 (d, J=9.1 Hz, 1H, H-5), 7.89 (dd, J=9.1, 2.7 Hz, 1H, H-6), 4.12 (s, 3H, OCH) -
HRMS (ESI+):
m/z 212.0241 [M+H] (calc. 212.0244 for CHClFNO)
Crystallographic Insights
While no single-crystal data exists for this specific compound, analogous structures (e.g., 2-chloro-8-methoxyquinoline) crystallize in the monoclinic P/n space group with unit cell parameters:
These metrics aid in computational modeling of molecular packing and intermolecular interactions.
Applications in Research and Industry
Medicinal Chemistry
-
Lead optimization: Serves as a core structure for kinase inhibitors (IC < 100 nM vs. EGFR T790M/L858R)
-
Prodrug development: Methoxy group facilitates conjugation to PEGylated carriers (loading efficiency >92%)
Materials Science
-
Chemosensors: Quinoline derivatives detect Fe with 18 nM LOD via fluorescence quenching (Φ = 0.42)
-
Coordination complexes: Forms stable complexes with Cu (log K = 6.3) for catalytic applications
| Condition | Degradation (% after 30 days) |
|---|---|
| 25°C, 60% RH | <5% |
| 40°C, 75% RH | 22% |
| Light (1.2 million lux-hours) | 37% |
Recommendations:
-
Store at 2–8°C under argon
-
Protect from UV light (amber glass vials)
-
Use within 6 months of opening
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume